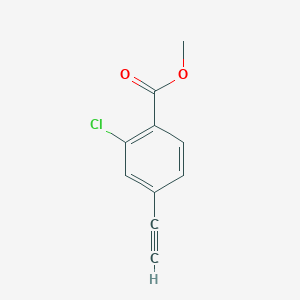

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(3-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(3-methoxyphenyl)acetamide, also known as FFA-1, is a synthetic compound that has been widely studied for its potential as a therapeutic agent. FFA-1 is a selective agonist of the free fatty acid receptor 1 (FFA1), which is a G protein-coupled receptor that is expressed in various tissues throughout the body. FFA-1 has been shown to have a variety of effects on cellular signaling pathways, and has been investigated for its potential in treating a range of diseases and conditions.

Scientific Research Applications

Synthesis and Reactivity

- The Betti reaction involving 2-naphthol, furfural, and acetamide, under the catalysis of boric acid, led to the synthesis of N-[furan-2-yl(2-hydroxynaphthalen-1-yl)methyl]acetamide. This process also yielded a new derivative through a secondary carbo-Piancatelli rearrangement, highlighting the molecule's synthetic accessibility and the potential for chemical modifications (Gutnov, Abaev, & Demidov, 2019).

- Decarboxylative Claisen rearrangement reactions of furan-2-ylmethyl and related heteroaromatics have been shown to yield various disubstituted products, demonstrating the flexibility and reactivity of the furan component in synthetic chemistry (Craig, King, Kley, & Mountford, 2005).

Biological Activity

- Novel derivatives of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide have been synthesized and evaluated for their in vitro anti-tuberculosis activity. This study highlights the potential pharmacological applications of furan-containing acetamides in infectious disease treatment (Bai, Wang, Chen, Yuan, Xu, & Sun, 2011).

- The synthesis of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives and their evaluation for antifungal effects against various fungi species indicate the molecule's potential utility in developing new antifungal agents (Kaplancıklı, Altıntop, Turan-Zitouni, Özdemir, Demirel, Mohsen, & Hussein, 2013).

Mechanistic Insights

- Mechanistic studies into the reactions of chromium carbene complexes with acetylenes involving furan formation reveal insights into the construction of new aromatic nuclei, providing a foundation for further chemical synthesis and functionalization strategies involving furan derivatives (Mccallum, Kunng, Gilbertson, & Wulff, 1988).

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-23-16-5-2-4-14(10-16)11-18(21)20-13-19(22,15-7-9-24-12-15)17-6-3-8-25-17/h2-10,12,22H,11,13H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIXUPOPTGNANZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2386731.png)

![Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride](/img/structure/B2386733.png)

![N-[(4-Methoxythian-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2386735.png)

![(E)-2-cyano-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2386738.png)

![N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]but-2-ynamide](/img/structure/B2386746.png)

![1-[(4-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2386747.png)

![2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2386749.png)

![2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B2386751.png)